Pamufetinib

Kinase Selectivity Off-Target Effects Sunitinib

Procure Pamufetinib (TAS-115), a highly selective dual VEGFR2/MET kinase inhibitor (IC50: 30/32 nM) designed for chronic in vivo efficacy studies. The key differentiator is its superior kinase selectivity over promiscuous agents like sunitinib (GI50 > 10 μM in signal-independent cells), enabling sustained, high-dose target suppression without toxicity. Ideal for MET-amplified cancer models, EGFR-TKI resistance studies, and tumor-induced bone disease research. Ensure continuous pathway inhibition with a compound validated for minimal off-target effects.

Molecular Formula C27H23FN4O4S
Molecular Weight 518.6 g/mol
CAS No. 1190836-34-0
Cat. No. B611159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePamufetinib
CAS1190836-34-0
SynonymsTAS-115, TAS 115, TAS115;  Pamufetinib
Molecular FormulaC27H23FN4O4S
Molecular Weight518.6 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC2=C(C=CN=C2C=C1OC)OC3=C(C=C(C=C3)NC(=S)NC(=O)CC4=CC=CC=C4)F
InChIInChI=1S/C27H23FN4O4S/c1-29-26(34)19-14-18-21(15-24(19)35-2)30-11-10-22(18)36-23-9-8-17(13-20(23)28)31-27(37)32-25(33)12-16-6-4-3-5-7-16/h3-11,13-15H,12H2,1-2H3,(H,29,34)(H2,31,32,33,37)
InChIKeyORRNXRYWGDUDOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pamufetinib (TAS-115) for Research Procurement: Key Specifications and Therapeutic Potential


Pamufetinib (TAS-115; CAS: 1190836-34-0) is a novel, orally bioavailable, small-molecule tyrosine kinase inhibitor that potently targets VEGFR2 (KDR) and c-Met/HGFR with recombinant IC50 values of 30 nM and 32 nM, respectively . This dual VEGFR/MET antagonist, designed by Taiho Pharmaceutical, is a Type-1 ATP-competitive inhibitor currently under clinical investigation for oncology and fibrotic diseases [1]. A key distinguishing feature of Pamufetinib is its favorable safety profile, which has been attributed to a high degree of kinase selectivity [2].

Why Pamufetinib (TAS-115) is Not a Commodity: Unique Selectivity and Safety Profile for High-Stakes Research


Substituting Pamufetinib with another VEGFR or MET inhibitor without rigorous validation carries significant risk of experimental failure. While many dual VEGFR/MET inhibitors exist (e.g., cabozantinib, foretinib, sunitinib), Pamufetinib's value proposition lies in its superior kinase selectivity and markedly lower toxicity profile, which are not shared by its less selective analogs [1]. Unlike sunitinib, which broadly inhibits a wide range of kinases, Pamufetinib demonstrates a much more restricted target profile, evidenced by its weak inhibition of VEGFR/MET signal-independent cell growth (GI50 > 10 μM) . This translates to a functional advantage where chronic, high-dose in vivo administration is feasible without toxicity, enabling continuous target suppression that is unattainable with less tolerable alternatives [2].

Head-to-Head Performance: Quantifying Pamufetinib's (TAS-115) Differentiation in Key Assays


Superior Kinase Selectivity Over Sunitinib: Evidence from Signal-Independent Cell Growth

Pamufetinib exhibits superior kinase selectivity compared to sunitinib, as demonstrated by its minimal effect on the growth of VEGFR/MET signal-independent cells. While sunitinib is known for its promiscuous kinase inhibition, Pamufetinib shows a GI50 greater than 10 μM in these cell models, indicating a much lower propensity for off-target activity [1].

Kinase Selectivity Off-Target Effects Sunitinib

Reduced Cytotoxicity in Normal Cell Lines Versus Other VEGFR Inhibitors

In comparative studies, Pamufetinib induces significantly less damage across a panel of normal cell lines than other VEGFR-targeted kinase inhibitors, a finding that underscores its unique safety profile and supports chronic dosing regimens [1].

Normal Cell Toxicity Safety Profile VEGFR Inhibitors

Potent Anti-Proliferative Activity in MET-Amplified Cancer and Endothelial Cells

Pamufetinib demonstrates potent and specific anti-proliferative activity in two distinct biological contexts: it strongly suppresses VEGF-dependent proliferation of HUVECs (IC50 = 0.019 μM) and inhibits the growth of MET-amplified cancer cells (GI50 range = 0.032–0.362 μM) [1].

MET Amplification HUVEC Anti-Proliferative

Broad Kinase Panel Profiling Reveals Additional Targets of Interest

Beyond VEGFR2 and MET, Pamufetinib inhibits a select set of clinically relevant kinases. In a 192-kinase panel assay, it demonstrated potent activity against PDGFRα/β, c-FMS (CSF1R), Axl, c-Kit, Src, and FLT-1 . Additional data indicate IC50 values of 0.81 nM for PDGFRα, 7.06 nM for PDGFRβ, and 15 nM for c-FMS [1].

Kinase Panel PDGFR c-FMS Axl

Optimal Use Cases for Pamufetinib (TAS-115) in Preclinical Research and Drug Discovery


Chronic In Vivo Studies Requiring Sustained Target Suppression

Pamufetinib's favorable tolerability and safety profile, as evidenced by its reduced normal cell toxicity and the ability to administer serum-saturating doses for 6 weeks without causing toxicity in MET-inactivated tumor models, makes it ideal for chronic in vivo efficacy studies where continuous pathway inhibition is required [1].

Investigating MET-Driven Tumor Growth and Metastasis

With potent GI50 values between 0.032–0.362 μM in MET-amplified cancer cells, Pamufetinib is a robust tool for exploring MET-dependent tumorigenesis, both as a monotherapy and in combination with other agents, particularly in models of EGFR-TKI resistance where MET amplification is a known driver [1].

Research on Bone Metastasis and Tumor-Induced Bone Disease

Pamufetinib's target profile, which includes potent inhibition of VEGFRs, MET, and c-FMS (CSF1R), positions it as a compelling candidate for studying tumor-induced bone disease. Direct comparative studies have shown its efficacy in suppressing tumor growth and bone disruption in NSCLC-driven bone disease models, offering an advantage over less selective or less tolerable alternatives [1].

Elucidating Kinase Selectivity and Off-Target Effects

Given its well-characterized and superior kinase selectivity relative to sunitinib (demonstrated by a GI50 > 10 μM in signal-independent cells), Pamufetinib serves as a superior chemical probe for dissecting VEGFR/MET-specific biology. Its use can help avoid the confounding off-target effects common with more promiscuous multikinase inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pamufetinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.